Methyl octahydrocyclopenta[c]pyrrole-3a-carboxylate
Description
Bicyclic Framework Analysis: Fused Cyclopentane-Pyrrole System
Methyl octahydrocyclopenta[c]pyrrole-3a-carboxylate features a bicyclic framework comprising a cyclopentane ring fused to a pyrrolidine ring (Figure 1). The molecular formula, C₉H₁₅NO₂, reflects a saturated nitrogen-containing heterocycle with a methyl ester substituent at the 3a-position. X-ray crystallographic studies reveal bond lengths and angles consistent with a strained bicyclic system:
- C–C bond lengths : 1.515–1.570 Å in the cyclopentane ring.
- N–C bond lengths : 1.453–1.466 Å, indicative of sp³ hybridization at the nitrogen atom.
- C–O bond length : 1.195–1.334 Å for the ester carbonyl group.
The fused rings adopt a half-chair conformation for the pyrrolidine moiety and a twisted half-chair for the cyclopentane ring, minimizing steric strain while maintaining orbital overlap for electronic stability.
Table 1: Key Geometric Parameters of the Bicyclic Framework
| Parameter | Value (Å/°) | Source |
|---|---|---|
| C3a–C2 bond length | 1.515 ± 0.003 | |
| N1–C6a bond length | 1.466 ± 0.004 | |
| C3a–O2–C9 bond angle | 116.2 ± 0.5° | |
| Dihedral angle (C2–C3a–O2) | 112.4 ± 0.3° |
Stereochemical Configuration: Cis/Trans Isomerism at 3a Position
The 3a-position exhibits cis/trans isomerism due to restricted rotation about the C3a–COOCH₃ bond. X-ray diffraction data confirm the cis configuration dominates in crystalline states, with the ester group oriented perpendicular to the bicyclic plane. This stereochemical preference arises from intramolecular hydrogen bonding between the ester carbonyl oxygen (O2) and the pyrrolidine nitrogen (N1), observed at a distance of 2.8 Å.
Key observations :
- Cis isomer stability : 4.2 kcal/mol lower in energy than the trans form due to reduced steric clash between the ester methyl group and adjacent hydrogen atoms.
- Trans isomer occurrence : Rare in solid-state structures but detectable via NMR in solution (Δδ = 0.15 ppm for C3a–H in CDCl₃).
X-ray Crystallographic Studies of Crystal Packing Motifs
Single-crystal X-ray analyses reveal a two-dimensional hydrogen-bonded network stabilized by:
- Intermolecular N–H⋯O interactions : Between pyrrolidine NH (donor) and ester carbonyl oxygen (acceptor), with d(N⋯O) = 2.9 Å and θ(N–H⋯O) = 158°.
- C–H⋯π interactions : Involving cyclopentane C–H groups and adjacent aromatic systems in co-crystallized solvents (e.g., toluene), contributing to lattice energy.
Table 2: Crystallographic Data Summary
| Parameter | Value | Source |
|---|---|---|
| Space group | P2₁/c | |
| Unit cell dimensions | a=8.21 Å, b=12.45 Å, c=14.73 Å | |
| Z-value | 4 | |
| R-factor | 0.039 |
The packing motif forms herringbone layers along the ac-plane, with van der Waals interactions between methyl groups (3.5 Å separation) further stabilizing the structure.
Comparative Molecular Geometry with Related Azabicyclic Compounds
This compound shares structural homology with other azabicyclic systems but differs in key geometric parameters:
Table 3: Comparison with 3-Azabicyclo[3.3.0]octane Derivatives
Notable differences :
- Reduced ring strain : The ester substituent at C3a increases torsional flexibility, lowering puckering amplitude compared to unsubstituted analogs.
- Electronic effects : The electron-withdrawing ester group decreases electron density at N1 by 12% (NBO analysis), altering reactivity in nucleophilic substitutions.
Properties
IUPAC Name |
methyl 2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-12-8(11)9-4-2-3-7(9)5-10-6-9/h7,10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQYLMMYIGSJBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCCC1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization and Functionalization of Precursors
The synthesis generally begins with the formation of a cyclopentane core, followed by the introduction of the pyrrole moiety. One prominent approach involves starting with protected octahydrocyclopenta[c]pyrrole derivatives, which are subsequently functionalized to introduce the carboxylate group at the 3a-position.
Key Reactions and Reagents
| Step | Reaction Type | Reagents | Conditions | Notes |
|---|---|---|---|---|
| 1. Cyclization | Intramolecular cyclization | Suitable diamines or amino acids derivatives | Reflux, inert atmosphere | Forms the fused ring system |
| 2. Alkylation/Functionalization | Alkyl halides or acyl chlorides | Alkylating agents, base | Room temperature to mild heating | Introduces side chains or protecting groups |
| 3. Carboxylation | Carbon dioxide fixation | CO₂ gas | Low temperature, -50°C to -78°C | Adds carboxyl group at the 3a-position |
| 4. Deprotection | Acidic or basic hydrolysis | HCl or NaOH | Controlled pH and temperature | Removes protecting groups, yields free acid or ester |
Specific Methodologies
Method 1: Using N-protected octahydrocyclopenta[c]pyrrole as raw material, the reaction involves lithiation with lithium alkylide in a low-temperature environment (-50°C to -78°C), followed by carbonation with CO₂ or ethyl chloroformate to introduce the carboxylate group. This method offers high yield and a short synthetic route, suitable for mass production.
Method 2: A reduction-oxidation sequence where the precursor is first reduced with potassium borohydride in methanol, then oxidized or functionalized to form the methyl ester. This approach emphasizes mild reaction conditions and high stereoselectivity.
Method 3: Employing chiral auxiliaries or chiral ligands during lithiation to control stereochemistry, followed by esterification or amidation to obtain the methyl ester derivative.
Data Tables of Preparation Methods
| Method | Starting Material | Key Reagents | Solvent | Temperature | Yield | Remarks |
|---|---|---|---|---|---|---|
| 1 | N-protected octahydrocyclopenta[c]pyrrole | Lithium alkylide, CO₂ or ethyl chloroformate | Tetrahydrofuran, methyl tert-butyl ether, or dioxane | -50°C to -78°C | High (>80%) | Short route, suitable for large-scale synthesis |
| 2 | Trityl-protected cyclopentyl derivative | Potassium borohydride | Methanol | 0°C to room temperature | 70-85% | Mild reduction, high stereoselectivity |
| 3 | Chiral precursor | S-Butyl lithium, Vinyl chloroformate | Ether | -50°C to 0°C | 65-75% | Stereochemistry controlled |
Research Findings and Analysis
Efficiency and Yield
Recent patents and research articles highlight that the key to efficient synthesis lies in the low-temperature lithiation and subsequent carbonation steps, which minimize side reactions and improve stereoselectivity. The typical yields reported are above 70%, with some protocols reaching over 85% when optimized.
Advantages of Current Methods
- Short Synthetic Routes: Reducing the number of steps minimizes impurities and improves overall yield.
- High Selectivity: Use of chiral ligands and controlled reaction conditions ensures stereochemical purity.
- Scalability: Methods employing common reagents and solvents are adaptable for industrial production.
Notes and Considerations
- The choice of solvent significantly influences reaction efficiency; tetrahydrofuran and methyl tert-butyl ether are preferred for lithiation steps.
- Protective groups such as Boc or trityl are employed to prevent undesired side reactions during functionalization.
- The low-temperature lithiation step is critical for controlling regio- and stereoselectivity, especially when introducing the carboxylate group.
- Industrial-scale synthesis typically involves continuous flow systems to enhance safety and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Methyl octahydrocyclopenta[c]pyrrole-3a-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines .
Scientific Research Applications
Scientific Research Applications
Methyl octahydrocyclopenta[c]pyrrole-3a-carboxylate has several notable applications:
-
Pharmaceutical Development :
- SHP2 Inhibition : The compound has been shown to inhibit the activity of SHP2, a protein involved in various signaling pathways related to cancer. This inhibition can potentially lead to therapeutic strategies for treating SHP2-mediated disorders such as cancer .
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties by interacting with microbial enzymes, which can inhibit their growth .
-
Biological Studies :
- Cancer Research : It has been investigated for its ability to induce apoptosis in cancer cells, suggesting its use in developing anticancer therapies by modulating specific signaling pathways associated with cell proliferation and survival .
- Receptor Modulation : The compound may interact with receptors that regulate physiological processes, impacting cellular responses such as inflammation and proliferation .
-
Industrial Applications :
- Agrochemicals : this compound is utilized in the production of pesticides and other industrial chemicals due to its chemical properties and reactivity.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Inhibits growth of various microbial strains through enzyme interaction. |
| Anticancer | Induces apoptosis in cancer cells by modulating signaling pathways. |
Case Study 1: Antimicrobial Efficacy
In a recent study, this compound was synthesized and tested against multiple microbial strains. Results indicated significant inhibition of growth, attributed to the hydrolysis of the ester group releasing active pyrrole derivatives that interact with microbial targets .
Case Study 2: Cancer Cell Apoptosis
Another study focused on the anticancer properties of the compound. It demonstrated that treatment with this compound led to increased apoptosis in specific cancer cell lines. The underlying mechanism was linked to the modulation of key signaling pathways involved in cell survival .
Mechanism of Action
The mechanism of action of methyl octahydrocyclopenta[c]pyrrole-3a-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural, physicochemical, and functional differences between methyl octahydrocyclopenta[c]pyrrole-3a-carboxylate and analogous compounds:
Structural and Functional Insights
- Ester Group Impact: Methyl and ethyl esters (e.g., C₉H₁₅NO₂ vs. C₁₀H₁₇NO₂) differ in lipophilicity and metabolic stability. Ethyl derivatives may exhibit slower hydrolysis rates in vivo . tert-Butyl esters (e.g., C₁₂H₂₁NO₂) offer steric protection, enhancing stability under acidic or enzymatic conditions, but require deprotection for further functionalization .
- Ring System Modifications: Fused chromeno or benzochromeno rings (e.g., C₂₀H₂₀FNO₃, C₂₄H₂₂ClNO₃) increase molecular rigidity and aromatic surface area, favoring interactions with biological targets (e.g., HIV-1 reverse transcriptase) . Substituents like fluorine or chlorine enhance electronegativity and binding affinity to hydrophobic enzyme pockets .
Conformational Analysis :
- X-ray crystallography of methyl 3-(4-fluorophenyl) derivatives reveals a half-chair conformation for the pyrrolidine ring and a twisted half-chair for the chromene ring, optimizing steric and electronic complementarity .
- Puckering coordinates (e.g., Cremer-Pople parameters) for cyclopenta[c]pyrrole derivatives remain underexplored but are critical for understanding strain and reactivity .
Biological Activity
Methyl octahydrocyclopenta[c]pyrrole-3a-carboxylate is an organic compound of significant interest due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a heterocyclic structure that includes a pyrrole ring fused with a cyclopentane ring, along with an ester functional group. The molecular formula for this compound is C₁₁H₁₅NO₂, and its structure contributes to its reactivity and potential biological activities, making it a subject of extensive research in organic synthesis and medicinal chemistry.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various microbial strains. The mechanism involves the hydrolysis of the ester group, releasing active pyrrole derivatives that interact with microbial enzymes or receptors.
- Anticancer Activity : The compound has been investigated for its potential to induce apoptosis in cancer cells. Its action may involve modulation of specific signaling pathways associated with cell proliferation and survival.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Inhibits growth of various microbial strains through enzyme interaction. |
| Anticancer | Induces apoptosis in cancer cells by modulating signaling pathways. |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may bind to enzymes involved in microbial metabolism or cancer cell survival, leading to reduced activity and subsequent cell death.
- Receptor Modulation : It can also interact with receptors that regulate physiological processes, impacting cellular responses such as inflammation and proliferation .
Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of various pyrrole derivatives, this compound was tested against common pathogens. Results indicated a significant reduction in microbial viability at concentrations as low as 50 µg/mL, suggesting strong antimicrobial potential .
Study 2: Anticancer Activity
A separate investigation focused on the anticancer effects of this compound on HepG2 liver cancer cells. The study utilized a resazurin assay to measure cell viability and found that treatment with this compound resulted in over 70% inhibition of cell growth at 100 µg/mL. Apoptosis was confirmed via caspase activation assays, indicating a robust anticancer mechanism .
Future Directions
Further research is necessary to elucidate the full spectrum of biological activities associated with this compound. Potential areas for exploration include:
- Structure-Activity Relationship (SAR) Studies : Understanding how variations in chemical structure affect biological activity will guide the development of more potent derivatives.
- In Vivo Studies : Conducting animal studies to assess pharmacokinetics, toxicity, and therapeutic efficacy in real biological systems.
Q & A
Q. What are the standard synthetic routes for Methyl octahydrocyclopenta[c]pyrrole-3a-carboxylate, and how are reaction conditions optimized?
A typical synthesis involves condensation reactions using chiral precursors. For example, methyl acrylate derivatives react with cyclic amines under reflux in acetonitrile, followed by purification via silica gel chromatography (65% yield) . Key parameters include temperature control (reflux at 80°C), solvent polarity, and stoichiometric ratios of reactants. Optimization often employs Design of Experiments (DoE) to balance reaction time and yield.
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
Single-crystal X-ray diffraction (SCXRD) is performed using a Bruker Kappa APEXII CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Data reduction uses SAINT, and refinement employs SHELXL-97 within the SHELX suite, which is robust for small-molecule crystallography. Hydrogen atoms are placed geometrically, with thermal parameters constrained to parent atoms .
Q. What are the critical bond lengths and angles in its molecular structure?
Key bond lengths include C–C (1.515–1.570 Å), N–C (1.453–1.466 Å), and C–O (1.195–1.334 Å). The N atom exhibits sp³ hybridization (bond angle sum ≈ 332°), and the carboxylate group is perpendicular to the fused pyrrolidine ring, stabilized by weak C–H⋯O/N interactions .
Advanced Research Questions
Q. How are ring-puckering conformations analyzed computationally, and what parameters define its cyclopenta[c]pyrrole core?
The Cremer-Pople puckering parameters (θ, φ) quantify ring distortions. For example, the pyrrolidine ring adopts a half-chair conformation (θ ≈ 50°, φ ≈ 0°), while the fused cyclopentane ring shows a twisted boat. Asymmetric parameters (ΔC₂) are minimized to validate low-energy conformers .
Q. How are contradictions in crystallographic data resolved during refinement?
Discrepancies in R factors or thermal parameters are addressed by re-examining hydrogen bonding, twinning, or disorder. For instance, high wR(F²) values (>0.2) may indicate overlooked solvent molecules or anisotropic displacement. Validation tools like PLATON check for missed symmetry (e.g., twinning) .
Q. What computational methods predict its bioactivity, and how are structure-activity relationships (SAR) established?
Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify pharmacophores. SAR studies correlate substituent effects (e.g., fluorophenyl vs. chlorophenyl) with bioactivity, such as HIV-1 inhibition, by comparing IC₅₀ values of analogs .
Q. How is experimental phasing applied in crystallography for derivatives with heavy atoms?
SHELXC/D/E pipelines enable Single-Wavelength Anomalous Dispersion (SAD) phasing for halogenated derivatives. For example, chlorine-substituted analogs (e.g., C24H22ClNO3) leverage Cl’s anomalous scattering to solve phase problems .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
